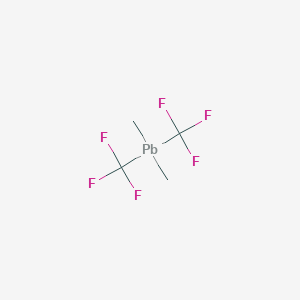
Plumbane, dimethylbis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbane, dimethylbis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6F6Pb It is a lead-based organometallic compound that features two methyl groups and two trifluoromethyl groups attached to a central lead atom
Vorbereitungsmethoden
The synthesis of Plumbane, dimethylbis(trifluoromethyl)- typically involves the reaction of lead compounds with organometallic reagents. One common method is the reaction of lead(II) acetate with methylmagnesium bromide and trifluoromethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the intermediate products.
Analyse Chemischer Reaktionen
Plumbane, dimethylbis(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives.
Reduction: Reduction reactions can convert it back to lead(II) compounds.
Substitution: The methyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Plumbane, dimethylbis(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound’s unique properties make it a subject of study in biochemical research, especially in understanding the interactions of organometallic compounds with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Plumbane, dimethylbis(trifluoromethyl)- involves its interaction with molecular targets through its lead center and the attached functional groups. The trifluoromethyl groups enhance its reactivity and stability, allowing it to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Plumbane, dimethylbis(trifluoromethyl)- can be compared with other lead-based organometallic compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline.
Lead tetraacetate: Used as an oxidizing agent in organic synthesis.
Dimethyllead dichloride: Another organolead compound with different functional groups.
The uniqueness of Plumbane, dimethylbis(trifluoromethyl)- lies in its combination of methyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
67946-73-0 |
|---|---|
Molekularformel |
C4H6F6Pb |
Molekulargewicht |
375 g/mol |
IUPAC-Name |
dimethyl-bis(trifluoromethyl)plumbane |
InChI |
InChI=1S/2CF3.2CH3.Pb/c2*2-1(3)4;;;/h;;2*1H3; |
InChI-Schlüssel |
JPYLWOFJDKLZRI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Pb](C)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


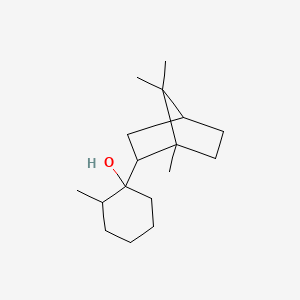
![2-{4-[(2,4-Dichlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14479729.png)
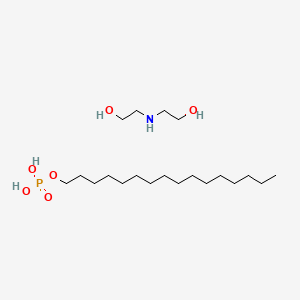
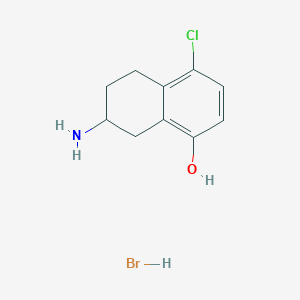

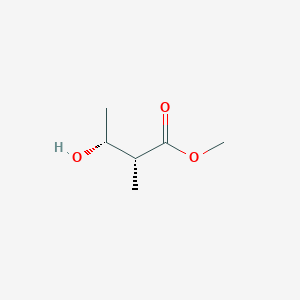

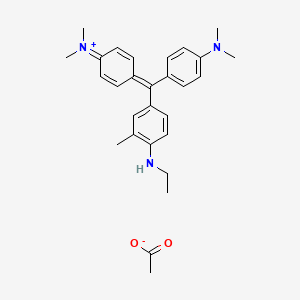

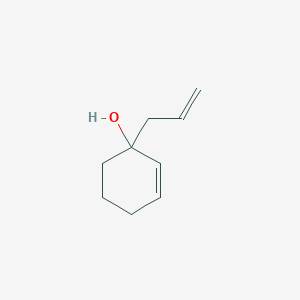
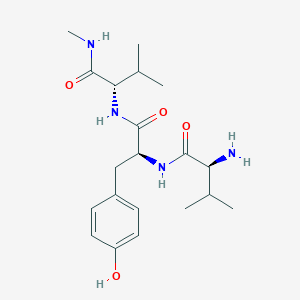

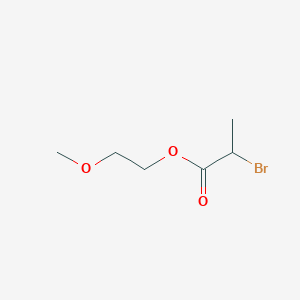
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
